2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid
Description
This compound belongs to the benzodiazepine class, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms (positions 1 and 5). The 2,2-dimethyl substitution introduces steric hindrance, while the 4-oxo group and 7-carboxylic acid moiety contribute to its electronic and hydrogen-bonding properties. The rigid bicyclic framework influences conformational flexibility, impacting reactivity and molecular interactions .
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-3,5-dihydro-1H-1,5-benzodiazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)6-10(15)13-9-5-7(11(16)17)3-4-8(9)14-12/h3-5,14H,6H2,1-2H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABQNYUTXYZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C(N1)C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a substituted benzene derivative with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by others, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects , including:
- Anxiolytic Properties : Similar to other benzodiazepines, it may exhibit anxiolytic effects by modulating neurotransmitter activity in the brain.
- Sedative Effects : Its sedative properties are being explored for potential use in treating sleep disorders.
- Anticonvulsant Activity : Research indicates possible effectiveness in managing seizure disorders due to its structural similarity to known anticonvulsants.
Recent studies have highlighted several biological activities associated with 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid:
-
Anti-Cancer Activity :
- The compound has demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
- Table 1: Cytotoxicity of 2,2-Dimethyl-4-oxo-benzodiazepine Derivatives
Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis and cell cycle arrest HeLa 20 Inhibition of proliferation and induction of necrosis -
Anti-inflammatory Activity :
- In vitro assays have shown that the compound can significantly reduce pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages.
- Case Study: Inhibition of Cytokine Release
- A study with RAW 264.7 macrophages revealed a dose-dependent decrease in IL-6 and TNF-α production upon lipopolysaccharide (LPS) stimulation.
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial efficacy against various bacterial strains, showing moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
- Table 2: Antimicrobial Activity of Benzodiazepine Derivatives
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Bacillus subtilis 64 µg/mL Escherichia coli >128 µg/mL
Industrial Applications
The compound may also find applications in industrial settings:
- Material Development : Due to its unique chemical structure, it can serve as a building block for synthesizing novel materials or catalysts.
- Pharmaceutical Development : Its potential therapeutic properties make it a candidate for further development into new medications targeting anxiety, inflammation, or cancer.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation, muscle relaxation, and anxiolysis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Compound A : 1-[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic Acid
- Key Differences : Replaces the 2,2-dimethyl groups with a sulfonyl-pyrrolidine substituent.
- Impact : The sulfonyl group enhances acidity and electron-withdrawing effects, promoting stronger hydrogen bonding and π-π interactions compared to the dimethyl-substituted parent compound .
- Conformational Flexibility : The pyrrolidine ring introduces additional torsional strain, altering reactivity in cyclization reactions.
Compound B : 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic Acid
- Key Differences : Lacks the 2,2-dimethyl substituents.
- Impact : Reduced steric hindrance increases accessibility for nucleophilic attacks and hydrogen bonding. This analog may exhibit higher solubility due to fewer hydrophobic groups .
Compound C : 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic Acid
- Key Differences : Features a single 4-methyl group and 2-oxo substitution.
Compound D : 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic Acid
Physicochemical Properties
Hydrogen Bonding and Reactivity
Biological Activity
2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 1114596-35-8
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzodiazepine derivatives, including this compound. Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell types .
Table 1: Cytotoxicity of 2,2-Dimethyl-4-oxo-benzodiazepine Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis and cell cycle arrest |
| HeLa | 20 | Inhibition of proliferation and induction of necrosis |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through in vitro assays measuring the release of pro-inflammatory cytokines. It was found to significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This suggests that it may modulate inflammatory responses effectively .
Case Study: Inhibition of Cytokine Release
A study involving RAW 264.7 macrophages showed that treatment with the compound led to a dose-dependent decrease in IL-6 and TNF-α production upon lipopolysaccharide (LPS) stimulation. This indicates its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial efficacy of 2,2-Dimethyl-4-oxo-benzodiazepine derivatives was assessed against various bacterial strains. Results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis but limited efficacy against Gram-negative strains .
Table 2: Antimicrobial Activity of Benzodiazepine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Escherichia coli | >128 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cytokine Modulation : It inhibits NF-kB signaling pathways involved in inflammation.
- Antibacterial Mechanism : The exact mechanism remains unclear; however, it is hypothesized to disrupt bacterial cell wall synthesis or function.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid?
Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (e.g., reflux conditions) enhance reaction rates but may degrade thermally labile intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization steps .
- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) influence ring-closure efficiency in benzodiazepine derivatives .
- Purification : Use preparative HPLC or column chromatography to isolate the compound from byproducts like unreacted carboxylic acid precursors .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Verify the benzodiazepine ring scaffold (e.g., characteristic shifts for carbonyl groups at ~170–180 ppm) and dimethyl substituents .
- HPLC-MS : Assess purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ peak at m/z 278.3, calculated for C₁₃H₁₅N₂O₃) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for the proposed structure .
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or ring conformation (e.g., chair vs. boat conformation in the tetrahydro ring) .
- Dynamic NMR : Investigate conformational flexibility (e.g., ring inversion barriers) that may explain discrepancies .
Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., GABA receptors)?
- Molecular docking : Use software like AutoDock Vina to model binding poses with GABAₐ receptor α-subunits, focusing on hydrogen bonding with the carboxylic acid group .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis studies : Identify critical residues (e.g., Tyr160 in GABAₐ receptors) by comparing wild-type vs. mutant receptor binding data .
Q. How can researchers address conflicting bioactivity data in preclinical studies?
- Pharmacokinetic profiling : Measure plasma half-life and brain permeability to rule out bioavailability issues .
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronidated derivatives) that may explain reduced in vivo efficacy .
- Dose-response studies : Establish a U-shaped efficacy curve to identify optimal concentrations for receptor modulation .
Methodological Challenges and Solutions
Q. What are the best practices for analyzing reaction intermediates during multi-step synthesis?
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation (e.g., lactamization steps) .
- Quenching experiments : Halt reactions at specific timepoints (e.g., 30%, 60% conversion) for LC-MS analysis of intermediates .
- Computational modeling : Predict reaction pathways using Gaussian or ORCA software to identify kinetic bottlenecks (e.g., slow cyclization steps) .
Q. How can researchers mitigate degradation during storage or handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
